(R)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride
CAS No.:
Cat. No.: VC15974402
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15ClN2O2S |
|---|---|
| Molecular Weight | 214.71 g/mol |
| IUPAC Name | (4R)-2,4-dimethyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(2)11(9,10)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
| Standard InChI Key | PWIFBWJZLFELQK-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@@H]1CN(S(=O)(=O)CCN1)C.Cl |
| Canonical SMILES | CC1CN(S(=O)(=O)CCN1)C.Cl |
Introduction
Structural Characteristics and Stereochemistry
Core Architecture
The thiadiazepane ring system consists of a seven-membered saturated heterocycle containing one sulfur and two nitrogen atoms. In (R)-2,4-dimethyl-1,2,5-thiadiazepane 1,1-dioxide, the sulfur atom at position 1 is oxidized to a sulfone (1,1-dioxide), while methyl groups occupy positions 2 and 4. The (R)-stereochemistry at the 2-position methyl group introduces chirality, influencing molecular interactions and pharmacological behavior .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Ring system | 1,2,5-Thiadiazepane (7-membered: S at 1, N at 2 and 5) |
| Substituents | - 2-(R)-methyl - 4-methyl - 1,1-dioxide sulfone |
| Molecular formula | C₆H₁₃N₂O₂S·HCl |
| Molecular weight | 229.71 g/mol (calculated) |
Stereochemical Considerations
The (R)-configuration at position 2 is critical for asymmetric synthesis and target binding. Chiral auxiliaries, such as (R)-2-methylpropane-2-sulfinamide, have been employed in analogous syntheses to control stereochemistry . X-ray crystallography of related compounds confirms that pseudoaxial orientations of substituents can stabilize bioactive conformations through intramolecular hydrogen bonding .
Synthesis and Manufacturing Processes
Ring Formation Strategies
Synthesis of thiadiazepane derivatives typically involves cyclization reactions. For example, cyclo-condensation of o-phenylenediamine with malononitrile derivatives under acidic conditions yields benzodiazepine analogs, which can be adapted for thiadiazepane synthesis . In the case of 1,1-dioxide systems, oxidation of thiadiazepane precursors with peroxides or catalytic methods introduces the sulfone group .
Chiral Induction
The (R)-configuration is achieved using enantioselective methods. A demonstrated approach involves titanium(IV)-mediated imine formation with (R)-sulfinamide auxiliaries, followed by ring-closing metathesis or cyclization . For instance, reaction of a chiral sulfinamide intermediate with thiourea derivatives under basic conditions can yield the desired thiadiazepane core .
Scheme 1: Hypothetical Synthesis Pathway
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Chiral imine formation: (R)-2-methylpropane-2-sulfinamide + ketone → chiral imine intermediate .
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Cyclization: Treatment with sulfur-containing nucleophiles (e.g., thiourea) forms the thiadiazepane ring .
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Oxidation: Hydrogen peroxide or mCPBA oxidizes sulfur to sulfone .
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Salt formation: Reaction with HCl yields the hydrochloride salt .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. The sulfone group increases polarity, while methyl substituents contribute to lipophilicity (predicted XLogP3 ≈ 0.5–1.2) . Stability studies of related compounds suggest sensitivity to strong acids/bases and light, necessitating storage at 2–8°C under inert atmosphere .
Spectral Characterization
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